(S)-2-Isopropylaminopropane-1-Ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Isopropylaminopropane-1-Ol is a chiral organic compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of an isopropylamino group attached to a propane-1-ol backbone. This compound is known for its applications in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Isopropylaminopropane-1-Ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of (S)-2-Isopropylaminopropanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another approach involves the reduction of (S)-2-Isopropylaminopropanal using sodium borohydride (NaBH4) in an alcohol solvent.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of chiral catalysts and enantioselective reduction techniques is crucial to obtain the desired enantiomeric purity. Additionally, purification processes such as distillation and recrystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Isopropylaminopropane-1-Ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form secondary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.
Major Products Formed:
Oxidation: (S)-2-Isopropylaminopropanone or (S)-2-Isopropylaminopropanal.
Reduction: Secondary amines.
Substitution: Alkyl halides.
Scientific Research Applications
(S)-2-Isopropylaminopropane-1-Ol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of active pharmaceutical ingredients (APIs) for drugs targeting neurological and cardiovascular conditions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of (S)-2-Isopropylaminopropane-1-Ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to exhibit enantioselective interactions, leading to distinct biological effects. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions.
Comparison with Similar Compounds
- ®-2-Isopropylaminopropane-1-Ol
- 2-Aminopropane-1-Ol
- 2-Isopropylaminoethanol
Comparison: (S)-2-Isopropylaminopropane-1-Ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. Compared to its enantiomer ®-2-Isopropylaminopropane-1-Ol, the (S)-enantiomer may exhibit different pharmacological activities and binding affinities. The presence of the isopropylamino group differentiates it from 2-Aminopropane-1-Ol, which lacks the isopropyl substituent, leading to variations in chemical reactivity and biological interactions. Similarly, 2-Isopropylaminoethanol has a shorter carbon chain, resulting in different physicochemical properties and applications.
Properties
CAS No. |
129156-64-5 |
---|---|
Molecular Formula |
C6H15NO |
Molecular Weight |
117.19 g/mol |
IUPAC Name |
2-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-5(2)7-6(3)4-8/h5-8H,4H2,1-3H3 |
InChI Key |
VGZJOXPMODLELN-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H](CO)NC(C)C |
SMILES |
CC(C)NC(C)CO |
Canonical SMILES |
CC(C)NC(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.